![molecular formula C23H18N2O5 B2860325 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide CAS No. 1211912-45-6](/img/structure/B2860325.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide, also known as BDF-8638, is a small molecule compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to "(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide" have been synthesized and evaluated for their biological activities. For instance, bioisosteric replacement studies have led to the identification of potent KCNQ2 openers, highlighting the importance of these compounds in modulating neuronal excitability and potentially treating neurological disorders (Wu et al., 2004).
Polymerization and Material Science Applications
Research has also focused on the polymerization of acrylamides with specific moieties, such as N-acryloyl-l-phenylalanine methyl ester, demonstrating controlled polymerization processes. This highlights the compound's relevance in creating polymers with tailored properties for potential use in material science and biotechnology (Mori, Sutoh, & Endo, 2005).
Fluorescent Scaffolds and Optical Properties
The synthesis of novel fluorescent scaffolds possessing a benzo[e]indoline moiety showcases the utility of acrylamide derivatives in developing materials with unique optical properties. These compounds could be used in the creation of new fluorescent markers or probes for biological and materials science research (Buinauskaitė et al., 2012).
Exploration of Chemical Reactions
Research into the Diels-Alder and dehydration reactions of furan and acrylic acid derivatives has provided routes to synthesize benzoic acid from biomass-derived furan, showcasing an application in sustainable chemistry and the development of eco-friendly synthesis pathways (Mahmoud et al., 2015).
Target Identification in Cancer Research
The identification of KPNB1 as a cellular target for aminothiazole derivatives with anticancer activity is a significant example of how structural analogs of the compound can contribute to understanding molecular mechanisms in cancer and developing targeted therapies (Kim et al., 2016).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-22(8-4-15-3-7-19-21(12-15)30-14-29-19)24-17-6-5-16-9-10-25(18(16)13-17)23(27)20-2-1-11-28-20/h1-8,11-13H,9-10,14H2,(H,24,26)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBXVQODMLYDS-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide |
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